molecular formula C7H8O3 B1674280 Furfuryl acetate CAS No. 623-17-6

Furfuryl acetate

Cat. No.: B1674280
CAS No.: 623-17-6
M. Wt: 140.14 g/mol
InChI Key: CKOYRRWBOKMNRG-UHFFFAOYSA-N
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Description

Furfuryl acetate is an organic compound with the chemical formula C7H8O3. It is an ester derived from furfuryl alcohol and acetic acid. This compound is known for its pleasant odor, which is often described as fruity or sweet, making it a popular choice in the fragrance and flavoring industries .

Mechanism of Action

Target of Action

Furfuryl acetate is a derivative of furfural . Furfural and its derivatives have come to prominence within the last years as a source of renewable compounds with high applicability to different fields such as fuels and biochemical production . The primary targets of this compound are the biochemical pathways that involve furfural and its derivatives .

Mode of Action

This compound, like furfural, can undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations or reductions, as well as others associated to the furan ring such as electrophilic aromatic substitution or hydrogenation . The intimate interaction between Cu 0 atoms and Mg 2+ cations entangled in a spinal-like matrix is the probable reason of the highest activity of Cu-Mg-Al with furfuryl alcohol selectivity of 99% .

Biochemical Pathways

This compound affects the biochemical pathways that involve the conversion of furfural into bio-chemicals . Furfural can be selectively converted into various fuels and high-value compounds, including furfurylamine, C6 carboxylic acid, i.e., furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .

Pharmacokinetics

This compound is a liquid with a refractive index of n20/D 1.462 (lit.) and a density of 1.118 g/mL at 25 °C (lit.) . It has a boiling point of 175-177 °C (lit.) . These properties may influence its absorption, distribution, metabolism, and excretion in biological systems.

Result of Action

Furfural, from which this compound is derived, exerts toxic effect on multiple cellular metabolic targets . The conversion of furfural into less toxic compounds like furfuryl alcohol is part of microbial detoxification mechanism .

Biochemical Analysis

Biochemical Properties

Furfuryl acetate, due to the presence of an aldehyde group, can undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations, or reductions . It can also undergo reactions associated with the furan ring such as electrophilic aromatic substitution or hydrogenation . The presence of an aldehyde (-CHO) and the aromatic ring in furfural makes it capable for high chemical reactivity .

Cellular Effects

Furfural, a key furan inhibitor, acts synergistically along with other inhibitors present in the hydrolysate . Furfural also leads to redox stress in microbial cells and reversing the effect of oxidative stress is a NADPH intensive process .

Molecular Mechanism

Furfural undergoes the formation of di-furyl ketonic aldehyde (P) and then trifurylic dialdehyde (Q) in the initial stages of polymerisation . Furfural also undergoes alkylation via oxidative coupling by usage of Pd acetate as catalyst which acts as an alkylating driving force .

Temporal Effects in Laboratory Settings

Sulfated zirconia was the best performing catalyst which exhibited the highest this compound yield of 95% at a low catalyst loading and reactant mole ratio with good recyclability .

Dosage Effects in Animal Models

The FEEDAP Panel concludes that furfural and furfuryl alcohol are safe at the proposed maximum use level for all animal species: furfural and furfuryl alcohol at 5 mg/kg complete feed; methyl 2‑furoate and this compound at 0.5 mg/kg complete feed .

Metabolic Pathways

Furfural is a versatile platform molecule, and thus has received considerable attention in recent years . The presence of an aldehyde group in furfural makes it possible to further synthesize higher value chemicals and polymer monomers, including furandicarboxylic acid, furfurylamine, furfural alcohol, cyclopentanone, and levulinic acid and other molecules through oxidation, hydrogenation, and hydrolysis .

Transport and Distribution

This compound is commonly prepared via the catalytic hydrogenation–esterification of biomass-derived furfural . This study presents the design and synthesis of highly active bifunctional catalysts that achieve 91.3% furfural conversion .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furfuryl acetate is primarily synthesized through the esterification of furfuryl alcohol with acetic acid. This reaction is typically catalyzed by acid catalysts such as sulfuric acid or solid acid catalysts like sulfated zirconia. The reaction conditions often involve heating the reactants to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure efficient and consistent production. The use of solid acid catalysts, such as zeolites and mesoporous materials, has been shown to enhance the yield and selectivity of this compound .

Chemical Reactions Analysis

Types of Reactions: Furfuryl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester structure, which imparts a distinct fruity and sweet odor. This makes it particularly valuable in the fragrance and flavoring industries compared to other furfuryl esters .

Properties

IUPAC Name

furan-2-ylmethyl acetate
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InChI

InChI=1S/C7H8O3/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3
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InChI Key

CKOYRRWBOKMNRG-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCC1=CC=CO1
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Molecular Formula

C7H8O3
Record name FURFURYL ACETATE
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DSSTOX Substance ID

DTXSID7025346
Record name Furfuryl acetate
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Molecular Weight

140.14 g/mol
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Physical Description

Furfuryl acetate appears as colorless to clear yellow or orange liquid with a pungent odor. (NTP, 1992), Colorless or yellow to orange liquid with a pungent odor; Turns brown on air and light exposure; [NTP] Yellow liquid; [Alfa Aesar MSDS], Colourless oily liquid, mild, ethereal-floral fruity odour
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Boiling Point

347 to 351 °F at 760 mmHg (NTP, 1992), 175.00 to 177.00 °C. @ 760.00 mm Hg
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Flash Point

150 °F (NTP, 1992)
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Solubility

5 to 10 mg/mL at 73 °F (NTP, 1992), insoluble in water; soluble in oils, miscible (in ethanol)
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Density

1.1175 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.110-1.119
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Vapor Density

4.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 136 °F ; 8.0 mmHg at 163 °F; 31.0 mmHg at 207 °F (NTP, 1992)
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CAS No.

623-17-6
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Synthesis routes and methods I

Procedure details

First 111.2 g (0.600 mole) tributyl amine and then 196.2 g (2.00 mole) distilled furfuryl alcohol were added to 224.6 g (2.20 mole) acetic anhydride. The temperature was allowed to rise to 35° C and was maintained at that for 5 hours. The mixture weighed 528.7 g and its concentration was 52.05%, i.e., the yield was 98.2%. The crude product was washed 3 times with 200 ml water. 5 ml HCl had been added to the second washing water. 264.7 g furfuryl acetate was obtained and its concentration was 95.6%, i.e., the yield was 90.3%.
Quantity
111.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
224.6 g
Type
reactant
Reaction Step Two
Yield
98.2%

Synthesis routes and methods II

Procedure details

Procedure was as in example 2, but acetic anhydride was added to the mixture of furfuryl alcohol and triethyl amine. The crude yield was 1149 g and the concentration was 58.7%, i.e., the yield was 99.5%. The crude product was washed 4 times with 200 ml water, whereby 641.3 g furfuryl acetate was obtained, its concentration was 96.2%, i.e., the yield was 91.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99.5%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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